molecular formula C6H8N2O B1314999 O-[(3-Pyridyl)methyl]hydroxylamine CAS No. 37832-20-5

O-[(3-Pyridyl)methyl]hydroxylamine

Cat. No.: B1314999
CAS No.: 37832-20-5
M. Wt: 124.14 g/mol
InChI Key: TVPSRTVMZGECAT-UHFFFAOYSA-N
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Description

O-[(3-Pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H8N2O It is characterized by the presence of a pyridine ring attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[(3-Pyridyl)methyl]hydroxylamine typically involves the reaction of 3-pyridylmethyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: O-[(3-Pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-[(3-Pyridyl)methyl]hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(3-Pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Hydroxylamine: A simpler analog with a hydroxylamine group but without the pyridine ring.

    N-Methylhydroxylamine: Contains a methyl group attached to the nitrogen atom of the hydroxylamine group.

    O-Benzylhydroxylamine: Features a benzyl group instead of the pyridyl group.

Uniqueness: O-[(3-Pyridyl)methyl]hydroxylamine is unique due to the presence of the pyridine ring, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its utility in various applications compared to simpler hydroxylamines .

Properties

IUPAC Name

O-(pyridin-3-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPSRTVMZGECAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480746
Record name O-(pyridin-3-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-20-5
Record name O-(pyridin-3-ylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(pyridin-3-ylmethyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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